molecular formula C19H19FN2O3S B2728026 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide CAS No. 898423-96-6

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B2728026
CAS No.: 898423-96-6
M. Wt: 374.43
InChI Key: ZHHCKLLYMDYJBP-UHFFFAOYSA-N
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Description

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold modified with a cyclopropanecarbonyl group at position 1 and a 4-fluorobenzenesulfonamide moiety at position 7. This compound is structurally designed to target enzymes such as carbonic anhydrases (CAs), a class of metalloenzymes involved in CO₂ hydration, pH regulation, and other physiological processes . Its sulfonamide group acts as a zinc-binding motif, a critical feature for CA inhibition, while the cyclopropane and fluorophenyl substituents likely modulate solubility, binding affinity, and selectivity.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c20-15-6-9-17(10-7-15)26(24,25)21-16-8-5-13-2-1-11-22(18(13)12-16)19(23)14-3-4-14/h5-10,12,14,21H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHCKLLYMDYJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of cyclopropanecarbonyl chloride, which can be synthesized from cyclopropanecarboxylic acid using reagents such as oxalyl chloride or thionyl chloride . The resulting cyclopropanecarbonyl chloride is then reacted with a suitable amine to form the desired cyclopropanecarbonyl amide intermediate.

Next, the dihydroquinoline moiety is introduced through a cyclization reaction, often involving the use of a suitable catalyst and reaction conditions. Finally, the fluorobenzenesulfonamide group is attached through a nucleophilic substitution reaction, using reagents such as 4-fluorobenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzenesulfonamide group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Chemical Formula : C18H24N2O2S
  • Molecular Weight : 336.46 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Cyclopropanecarbonyl A cyclic carbonyl group contributing to reactivity
Tetrahydroquinoline A bicyclic structure that may influence biological activity
Fluorobenzene A fluorinated aromatic ring enhancing lipophilicity
Sulfonamide Group Known for various pharmacological effects

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that the compound displays potent antibacterial effects, potentially due to its ability to inhibit folic acid synthesis pathways in bacteria.

Antiviral Activity

In addition to antimicrobial properties, this compound has been investigated for antiviral effects. Preliminary studies suggest that it may inhibit viral replication mechanisms, although specific viral targets remain to be fully elucidated. The presence of the tetrahydroquinoline moiety is thought to play a crucial role in modulating these activities.

Anticancer Potential

The compound is also being studied for its anticancer properties. Research highlights its ability to induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate specific cell signaling pathways associated with programmed cell death and inhibit tumor growth.

The biological activities of this compound are believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group likely interacts with enzymes critical for microbial growth and cancer cell proliferation.
  • Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways.
  • DNA Interaction : There is potential for the compound to intercalate with DNA or bind to DNA-associated proteins, influencing replication and transcription processes.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of folic acid synthesis.

Case Study 2: Anticancer Activity

In a series of experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a significant reduction in cell viability (up to 70%) after 48 hours of exposure at a concentration of 25 µM.

Comparison with Similar Compounds

Key Structural Differences :

  • Position 1 Substitution : The target compound’s cyclopropanecarbonyl group introduces steric and electronic effects distinct from the unsubstituted or methylated analogs (e.g., Compound 25, which has a 1-methyl group) .

Physicochemical Properties

Melting points and solubility profiles correlate with substituent polarity and steric bulk:

Compound Melting Point (°C) Predicted Solubility (LogP)
Target Compound Not reported Moderate (cyclopropane)
Compound 21 220–221 Low (aromatic benzamide)
Compound 22 281–282 Very low (biphenyl)
Compound 24 236–237 Moderate (small sulfonamide)

The cyclopropane moiety in the target compound may enhance membrane permeability compared to bulkier analogs like Compound 22.

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